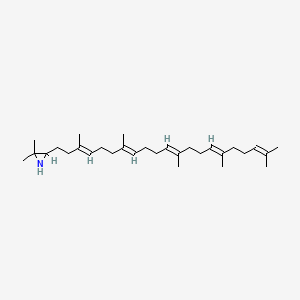
1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis-, also known as 5-((1E)-2-(((1E)-2-(3,4,5-trihydroxyphenyl)ethenesulfonyl)methanesulfonyl)ethenyl)benzene-1,2,3-triol, is a chemical compound with the molecular formula C17H16O10S2 and a molecular weight of 444.433 g/mol . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and sulfonyl moieties.
Méthodes De Préparation
The synthesis of 1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- involves several steps, typically starting with the preparation of the core benzene triol structure. The synthetic route includes the following steps:
Formation of the benzene triol core: This involves the hydroxylation of benzene derivatives under controlled conditions.
Introduction of the ethenesulfonyl groups: This step involves the reaction of the benzene triol with ethenesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents like sodium borohydride.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include quinones, dihydroxy derivatives, and substituted sulfonyl compounds.
Applications De Recherche Scientifique
1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups allow it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, the sulfonyl groups may interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- can be compared with other similar compounds, such as:
5-((1E)-2-(((1E)-2-(3,4,5-trihydroxyphenyl)ethenesulfonyl)methanesulfonyl)ethenyl)benzene-1,2,3-triol: Shares a similar structure but may differ in the position or number of hydroxyl groups.
Methanesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Quinones: Oxidized derivatives of benzene triols with distinct chemical properties.
1,2,3-Benzenetriol, 5,5'-(methylenebis(sulfonyl-(1E)-2,1-ethenediyl))bis- is unique due to its specific combination of hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H16O10S2 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
5-[(E)-2-[[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]sulfonylmethylsulfonyl]ethenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C17H16O10S2/c18-12-5-10(6-13(19)16(12)22)1-3-28(24,25)9-29(26,27)4-2-11-7-14(20)17(23)15(21)8-11/h1-8,18-23H,9H2/b3-1+,4-2+ |
Clé InChI |
XNXJTMYPDIHLNJ-ZPUQHVIOSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)/C=C/S(=O)(=O)CS(=O)(=O)/C=C/C2=CC(=C(C(=C2)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C=CS(=O)(=O)CS(=O)(=O)C=CC2=CC(=C(C(=C2)O)O)O |
Synonymes |
DCM 205 DCM-205 DCM205 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(22E)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione](/img/structure/B1240005.png)

![2-[(2S,7R,8S,9S,10R,12R,14E,16R)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde](/img/structure/B1240009.png)

![[(6E,10Z)-6-formyl-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate](/img/structure/B1240011.png)
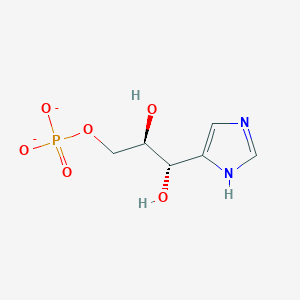
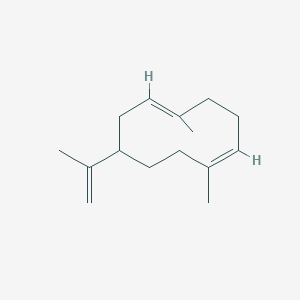
![[(8Z)-5,9,13-Trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1240018.png)

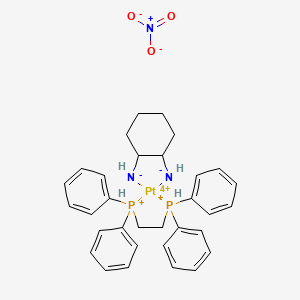
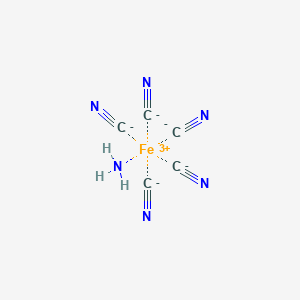
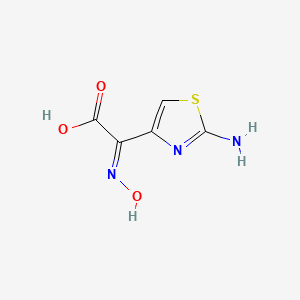
![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)
